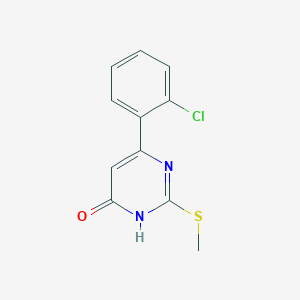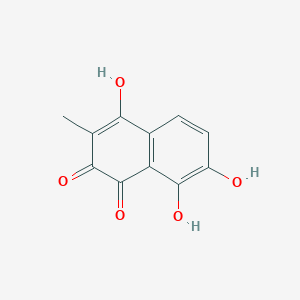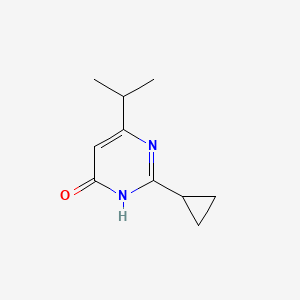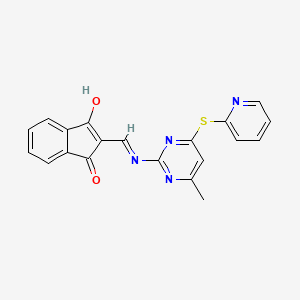
6-(2-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(2-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, commonly referred to as 6-CPMT, is an organic compound with a wide range of scientific research applications. It is an aromatic heterocyclic compound containing a pyrimidine ring and a thiophene ring. It has a molar mass of 229.65 g/mol and a melting point of 178-180°C. 6-CPMT has been used in a variety of studies due to its unique properties and versatility.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis of various derivatives, such as 2-substituted 3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones. These were synthesized via an aza-Wittig reaction, highlighting its versatility in chemical synthesis (Liu, He, & Ding, 2007).
- It's also been used in the synthesis and crystal structure analysis of related compounds, such as 3-(4-chlorophenyl)-8-cyano-2-(di-iso-propylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one. This highlights its role in expanding the knowledge of crystal structures of similar compounds (Ren, Qing-yun, He, Hong-wu, & Gu, Yu-Cheng, 2011).
Antimicrobial Activity
- Derivatives of this compound have been explored for their antimicrobial properties. For example, 2-Amino/2(1H)one/2(1H)thione-4-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]-phenyl}-6-aryl pyrimidines exhibited moderate activity against various bacteria and fungi (J.V.Guna & D.M.Purohit, 2012).
Antitumor Activity
- Some derivatives have shown potential in antitumor activities. For instance, Pyrimido[4,5‐b]quinolin-4‐ones derivatives, synthesized from a similar compound, demonstrated significant activity against cancer cell lines (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).
Herbicidal Applications
- Some derivatives, such as pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were synthesized and showed good inhibition activities against specific weeds, demonstrating its potential in agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).
Microwave-Assisted Synthesis
- The compound has been used in microwave-assisted synthesis methods, showcasing its role in facilitating rapid and efficient chemical synthesis processes (Hesse, Perspicace, & Kirsch, 2007).
Corrosion Inhibition
- Pyrimidine derivatives, including this compound, have been studied for their corrosion inhibition properties on metals like iron, highlighting their potential in material science and industrial applications (Abdelazim, Khaled, & abdelshafy, 2021).
Nonlinear Optical Properties
- The compound's derivatives have been explored for their nonlinear optical properties, which could be useful in optoelectronic applications (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
properties
IUPAC Name |
4-(2-chlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-16-11-13-9(6-10(15)14-11)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYIWYKPSWXYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1487013.png)

![2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487018.png)
![2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487019.png)




![6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1487030.png)
